![molecular formula C6H2ClF3IN B1405141 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine CAS No. 749875-03-4](/img/structure/B1405141.png)
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a chemical intermediate used in the synthesis of various agrochemical and pharmaceutical ingredients . It is part of the trifluoromethylpyridines (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine, involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using several methods and is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Scientific Research Applications
Halogen Manipulation and Metalation
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine serves as a versatile intermediate in organic synthesis, particularly in halogen manipulation and metalation processes. For instance, it can undergo site-selective electrophilic substitutions, allowing for the neat conversion into derivatives with varied halogen arrangements through reactions involving lithium diisopropylamide and iodine. This adaptability facilitates further chemical manipulations, including halogen/metal exchange and electrophilic trapping, highlighting its utility in synthetic organic chemistry (Mongin et al., 1998).
Functionalization and Carboxylation
The compound is instrumental in the regioexhaustive functionalization of pyridines, where it can be transformed into various carboxylic acids. Such transformations are crucial for the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science. The selective deprotonation and subsequent carboxylation at specific positions on the pyridine ring demonstrate the compound's role in creating structurally diverse molecules (Cottet et al., 2004).
Interaction Studies and Structural Characterization
Research also delves into the interaction of related pyridine compounds with molecular iodine, shedding light on the structural and spectroscopic characteristics of these interactions. Such studies are pivotal for understanding the chemical behavior of 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine derivatives, potentially leading to applications in designing drugs with specific molecular targeting capabilities (Chernov'yants et al., 2011).
Synthesis of Herbicide Intermediates
Additionally, the compound's derivatives serve as key intermediates in the synthesis of herbicides, such as in the preparation of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is vital for producing highly efficient herbicides like trifloxysulfuron. This highlights its significant role in the agricultural chemical industry and its contribution to the development of new herbicidal compounds (Zuo Hang-dong, 2010).
Antimicrobial Activities and DNA Interaction
Exploratory studies on related chloro-trifluoromethyl pyridines reveal their potential antimicrobial activities and interactions with DNA. Such findings suggest the broader implications of 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine and its derivatives in medicinal chemistry, particularly in the development of new antimicrobial agents and the study of DNA-targeting mechanisms (Evecen et al., 2017).
Future Directions
properties
IUPAC Name |
3-chloro-4-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYURLXUWVBSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261480 | |
Record name | 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |
CAS RN |
749875-03-4 | |
Record name | 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749875-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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